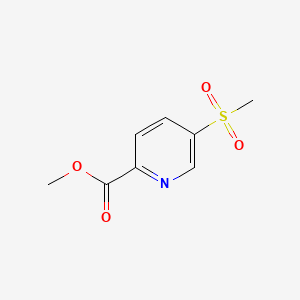

Methyl 5-(methylsulfonyl)picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

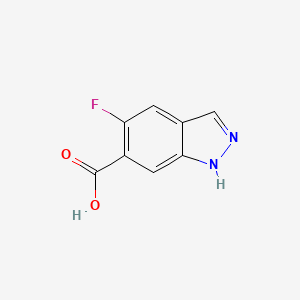

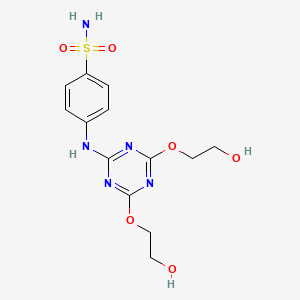

“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 5-(methylsulfonyl)picolinate” has been reported in the literature. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Molecular Structure Analysis

The molecular structure of “Methyl 5-(methylsulfonyl)picolinate” is represented by the formula C8H9NO4S .Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-(methylsulfonyl)picolinate” or similar compounds have been studied. For example, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Physical And Chemical Properties Analysis

“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . Its average mass is 215.226 Da, and its monoisotopic mass is 215.025223 Da .Applications De Recherche Scientifique

Antioxidant Activity : A study synthesized novel diselenides from -haloketones, -picoline alkenes, and secondary amines, which exhibited antioxidant activity. This implies potential applications of Methyl 5-(methylsulfonyl)picolinate in the synthesis of antioxidants (Narajji, Karvekar, & Das, 2008).

Biochemistry Studies : Research on orotidine 5'-monophosphate decarboxylation compared the isotope effects of picolinic acid and N-methyl picolinic acid. Such studies are crucial in understanding biochemical processes and enzyme mechanisms (Rishavy & Cleland, 2000).

Fluorescence Biolabeling : A study demonstrated that fluorescent silica nanoparticles containing a lanthanide picolinate complex could be used as optical biolabels, suggesting applications in cell imaging and labeling (Gomes et al., 2013).

Synthesis of Substituted Methyl Pyridinecarboxylates : Research focused on synthesizing substituted methyl pyridinecarboxylates, including Methyl 5-substituted picolinates, indicating its role in the production of various organic compounds (Deady et al., 1971).

Pharmaceutical Research : The synthesis of a potent anti-inflammatory methyl picolinate alkaloid, CJ-14877, and its enantiomer, was achieved starting from commercially available methyl 5-bromopicolinate. This indicates its use in pharmaceutical synthesis (Aoyagi et al., 2009).

Ligand Design for Catalysis : A study on ligand design for efficient formic acid dehydrogenation used complexes bearing N-(Methylsulfonyl)-2-pyridinecarboxamide, suggesting applications in catalysis (Guo et al., 2023).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-methylsulfonylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANIRYJPNCZNHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700209 |

Source

|

| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(methylsulfonyl)picolinate | |

CAS RN |

1201326-81-9 |

Source

|

| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)